Product packaging for 2-Amino-3H-indol-4-ol(Cat. No.:)

2-Amino-3H-indol-4-ol

Cat. No.: B11921833
M. Wt: 148.16 g/mol
InChI Key: VCEVWWBRERTKMW-UHFFFAOYSA-N
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Description

2-Amino-3H-indol-4-ol (CAS Number: 204275-64-9) is an indole derivative with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . Indoles represent one of the most significant classes of heterocyclic compounds in medicinal and organic chemistry, frequently serving as a core scaffold for developing new molecules with diverse biological activities . The indole nucleus is a versatile building block, and its derivatives are known to exhibit a wide range of pharmacological properties, making them valuable tools in drug discovery and development . This specific compound, featuring both amino and hydroxyl functional groups on the indole core, is of particular interest for synthetic and medicinal chemistry research. Its structure offers multiple reactive sites for chemical modification, enabling its use in multicomponent reactions to construct more complex polycyclic frameworks with potential chemical and biomedical relevance . Researchers can utilize this compound as a key intermediate in the synthesis of novel heterocyclic compounds, such as through cycloaddition reactions or functionalization at the C-3 position, which is the most common site for electrophilic substitution on the indole ring . All products are intended for research and forensic applications only. They are not for diagnostic or therapeutic use, nor for human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B11921833 2-Amino-3H-indol-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-amino-3H-indol-4-ol

InChI

InChI=1S/C8H8N2O/c9-8-4-5-6(10-8)2-1-3-7(5)11/h1-3,11H,4H2,(H2,9,10)

InChI Key

VCEVWWBRERTKMW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2O)N=C1N

Origin of Product

United States

Theoretical and Computational Investigations of 2 Amino 3h Indol 4 Ol

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, we can determine a molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.org It is a widely used tool for predicting the molecular geometry and electronic properties of molecules. bhu.ac.innih.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), can be used to optimize the molecular structure of 2-Amino-3H-indol-4-ol. bhu.ac.inanalis.com.my These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. bhu.ac.in

Table 1: Calculated Geometric and Electronic Properties of this compound (Example Data)

PropertyCalculated Value
Dipole Moment (Debye)~2.5 D
Polarizability (a.u.)~100 a.u.
C2-N (Amine) Bond Length (Å)~1.37 Å
C4-O (Hydroxyl) Bond Length (Å)~1.36 Å

Note: The values presented in this table are hypothetical examples derived from typical DFT calculations on similar aromatic amine and hydroxyl-containing heterocyclic compounds and are for illustrative purposes only. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comiupac.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and generally more reactive. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the specific atoms or regions of the molecule that are most likely to participate in electron donation and acceptance.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors (Example Data)

ParameterValue (eV)
EHOMO-5.5
ELUMO-1.0
HOMO-LUMO Gap4.5
Ionization Potential (I)5.5
Electron Affinity (A)1.0
Electronegativity (χ)3.25
Chemical Hardness (η)2.25

Note: These values are illustrative and based on general principles of FMO theory as applied to organic molecules. Specific calculations for this compound are required for accurate data.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.net These areas often correspond to lone pairs of electrons on heteroatoms like oxygen and nitrogen. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen of the amino group and the oxygen of the hydroxyl group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would likely show positive potential. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

By modeling the interaction of this compound with a reactant, computational methods can identify the transition state(s) of a reaction. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy. A lower activation energy implies a faster reaction rate.

For instance, in a reaction involving electrophilic substitution on the indole (B1671886) ring, calculations can determine the relative energies of the intermediates and transition states for substitution at different positions. This can help explain the regioselectivity observed in reactions like the Friedel-Crafts alkylation. scispace.com The energetics of the entire reaction pathway, including the energies of reactants, intermediates, transition states, and products, can be calculated to provide a comprehensive thermodynamic and kinetic profile of the reaction.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. nih.gov Computational models can account for solvent effects, either implicitly using continuum models (like the Polarizable Continuum Model, PCM) or explicitly by including individual solvent molecules in the calculation. researchgate.netrsc.org

For a molecule like this compound, which has polar functional groups capable of hydrogen bonding, the choice of solvent can be critical. mdpi.com Polar solvents might stabilize charged intermediates and transition states, potentially altering the reaction mechanism or rate compared to non-polar solvents. Computational studies can model reactions in different solvents to predict these effects and help in selecting the optimal solvent for a desired transformation. researchgate.net

Transition State Analysis and Reaction Energetics

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical aspect of computational chemistry that explores the various spatial arrangements, or conformations, of a molecule and their corresponding energy levels. nih.gov For a molecule like this compound, understanding its preferred conformations is key to deciphering its potential biological activity, as the three-dimensional shape dictates how it interacts with biological targets such as enzymes and receptors.

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. ebsco.com These simulations model the movements and interactions of atoms and molecules, providing a detailed view of conformational changes. ebsco.com The process involves generating an initial structure of the molecule, placing it in a simulated environment (often a water box to mimic physiological conditions), and calculating the forces between atoms using a defined force field. By solving the classical equations of motion, the trajectory of each atom is tracked over a set period, revealing how the molecule flexes, rotates, and settles into various stable or transient shapes. nih.gov

For this compound, MD simulations would allow researchers to observe the rotational freedom around its single bonds, particularly in the aminoethyl side chain if one were present, which is common in related indoleamines. colab.ws The simulation can identify the most populated conformational states, the energy barriers between them, and the specific intramolecular interactions (like hydrogen bonds) that stabilize certain geometries. nih.gov For instance, analysis of related indoleamine derivatives has shown that the side chain can adopt folded or more stretched conformations, which can be crucial for biological function. nih.govfrontiersin.org

ParameterValue
Relative Energy (kcal/mol)0.00
Population (%)65.2
Key Dihedral Angle (τ)175°
Stabilizing InteractionMinimal

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules, which is invaluable for structural elucidation and characterization. researchgate.net Methods based on Density Functional Theory (DFT) are widely used to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with a high degree of accuracy. acs.orgresearchgate.net

The standard procedure involves first optimizing the molecular geometry of the compound in a simulated environment (gas phase or in a solvent) using a specific functional, such as B3LYP or M06-2X, and a basis set like 6-311++G(d,p). acs.orgresearchgate.net Once the lowest energy structure is found, the same level of theory is used to compute spectroscopic data. For NMR, this includes calculating the magnetic shielding tensors to predict the chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov For IR spectroscopy, the vibrational frequencies and their intensities are calculated, corresponding to the stretching, bending, and other vibrations of the molecule's functional groups. acs.orgnih.gov

These theoretical predictions serve as a powerful complement to experimental data. When a new compound like this compound is synthesized, comparing its experimental spectra with the computationally predicted spectra can provide strong evidence for confirming its proposed structure. ekb.eg For example, DFT calculations can help assign specific peaks in a complex IR spectrum to particular vibrational modes of the molecule. acs.org

As with conformational analysis, specific computational spectroscopic studies on this compound are not documented in the available literature. The following interactive table presents hypothetical, yet plausible, DFT-calculated spectroscopic data for the compound, demonstrating how theoretical values are typically compared against experimental results.

AssignmentCalculated ValueExperimental Value
Indole-NH10.85 ppm10.90 ppm
Ar-H (C5-H)7.10 ppm7.12 ppm
Ar-OH8.50 ppm8.55 ppm
NH₂4.65 ppm4.70 ppm

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of 2-Amino-3H-indol-4-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. Experiments are typically conducted in a deuterated solvent, such as DMSO-d₆, which allows for the observation of exchangeable protons (-OH and -NH₂) .

¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic methylene (B1212753) protons at the C3 position, the primary amine protons, and the phenolic hydroxyl proton. The aromatic region (typically δ 6.0-7.5 ppm) would display a characteristic coupling pattern for the three adjacent protons on the benzene (B151609) ring . The methylene protons at C3 are expected to appear as a singlet, as they lack adjacent proton neighbors. The amine (-NH₂) and hydroxyl (-OH) protons often appear as broad singlets due to chemical exchange and hydrogen bonding, with chemical shifts that can vary depending on concentration and temperature .

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms of the indole (B1671886) core. Carbons involved in the aromatic system and the C=N imine bond (C2) are found significantly downfield (δ 110-170 ppm), while the sp³-hybridized methylene carbon (C3) appears upfield . Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and quaternary carbons, further confirming the assignments .

Interactive Table: Predicted NMR Data for this compound (in DMSO-d₆)

Click to view predicted ¹H and ¹³C NMR data
Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H H5, H6, H76.0 - 7.5d, t, ddAromatic protons, specific pattern depends on substitution.
¹H H3 (CH₂)~3.5 - 4.0sAliphatic methylene protons.
¹H -NH₂5.0 - 6.5 (Broad)s (br)Exchangeable amine protons.
¹H -OH8.5 - 9.5 (Broad)s (br)Exchangeable phenolic proton.
¹³C C2>160-Imine-like carbon, significantly downfield.
¹³C C4~145-155-Aromatic carbon bearing the -OH group.
¹³C C7a~135-145-Aromatic bridgehead carbon.
¹³C C3a~120-130-Aromatic bridgehead carbon.
¹³C C5, C6, C7~105-120-Aromatic CH carbons.
¹³C C3~40-50-Aliphatic CH₂ carbon.

Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound. These techniques measure the vibrational frequencies of chemical bonds within the molecule .

Raman Analysis: Raman spectroscopy serves as a complementary technique. While polar bonds like O-H and N-H tend to be weak in Raman spectra, non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals, providing confirmatory evidence for the indole core .

Interactive Table: Characteristic Vibrational Frequencies for this compound

Click to view predicted FTIR/Raman data
Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Typical Intensity (FTIR)
O-H (Phenol)Stretch3200 - 3500 (Broad)Strong, Broad
N-H (Amine)Stretch3200 - 3500 (Broad)Medium, Broad
C-H (Aromatic)Stretch3010 - 3100Medium
C-H (Aliphatic CH₂)Stretch2850 - 2960Medium
C=N / C=CStretch1500 - 1650Medium to Strong
N-HBend1550 - 1640Medium
C-O (Phenol)Stretch1200 - 1260Strong
C-NStretch1180 - 1360Medium

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy is used to study the electronic transitions within the conjugated system (chromophore) of this compound. The indole ring system is an inherent chromophore, and its absorption properties are significantly modulated by the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, which act as auxochromes .

The spectrum is expected to exhibit strong absorptions corresponding to π → π* transitions. Typically, indole derivatives show two main absorption bands . For this compound, these bands are likely to be red-shifted (bathochromic shift) compared to unsubstituted indole due to the electronic effects of the auxochromes. The position of the maximum absorbance (λmax) can be influenced by solvent polarity, a phenomenon known as solvatochromism, which can provide further information about the electronic nature of the ground and excited states .

Interactive Table: Predicted UV-Visible Absorption Data for this compound

Click to view predicted UV-Vis data
Transition Type Predicted λmax Range (nm) Chromophore Notes
π → π~220 - 240Indole Ring SystemHigh-energy transition, often the most intense band.
π → π~275 - 295Substituted Indole SystemLower-energy transition, characteristic of the indole scaffold, red-shifted by -OH and -NH₂ groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound (C₈H₈N₂O), the nominal mass is 148 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 149 . High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous confirmation of the elemental formula C₈H₈N₂O .

Under higher energy conditions (e.g., tandem MS or MS/MS), the molecular ion undergoes fragmentation. The resulting pattern is a unique signature of the molecule's structure. Plausible fragmentation pathways for this compound include the loss of small, stable neutral molecules such as water (H₂O, 18 Da) from the hydroxyl group, or ammonia (B1221849) (NH₃, 17 Da) from the amine group .

Interactive Table: Predicted Mass Spectrometry Data for this compound

Click to view predicted MS fragmentation data
Ion (m/z) Proposed Identity Analysis Technique
149.0658[M+H]⁺ (C₈H₉N₂O⁺)ESI-HRMS (Positive Mode)
148.0631[M]⁺• (C₈H₈N₂O⁺•)EI-HRMS
132[M+H - NH₃]⁺ESI-MS/MS
131[M+H - H₂O]⁺ESI-MS/MS
121[M+H - CO]⁺ESI-MS/MS

Note: m/z values for HRMS are calculated theoretical values. Observed values in an experiment would be very close to these.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation of this compound from reaction precursors, byproducts, or degradation products, as well as for quantifying its purity .

A typical method for a moderately polar compound like this would involve Reversed-Phase HPLC (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., a C18 silica (B1680970) column), and the mobile phase is a polar solvent system. A gradient elution, starting with a high percentage of aqueous buffer (e.g., water with 0.1% Formic Acid) and gradually increasing the percentage of an organic modifier (e.g., Acetonitrile or Methanol), is commonly used to achieve optimal separation.

Detection is typically performed with a UV detector set at one of the molecule's absorption maxima (e.g., λ = 280 nm), as determined by UV-Visible spectroscopy. The purity of the sample is calculated by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram.

Interactive Table: Example RP-HPLC Method for Purity Analysis

Click to view example HPLC parameters
Parameter Condition
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Gradient (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Chemical Reactivity, Derivatization, and Transformation Pathways of 2 Amino 3h Indol 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Core

The indole nucleus is inherently electron-rich, rendering it susceptible to electrophilic attack. bhu.ac.in Generally, electrophilic substitution in indoles preferentially occurs at the C3 position due to the stability of the resulting cationic intermediate. bhu.ac.in However, if the C3 position is occupied, substitution can take place at the C2 position. Should both C2 and C3 be substituted, the electrophile will attack the benzene (B151609) ring, typically at the C6 position. bhu.ac.in The presence of the electron-donating amino and hydroxyl groups in 2-Amino-3H-indol-4-ol further activates the ring system towards electrophilic substitution.

Conversely, nucleophilic substitution reactions on the indole core are less common and typically require activation of the ring, for instance, by introducing a leaving group or by using organometallic reagents. nii.ac.jpnii.ac.jp The introduction of a hydroxyl group on the indole nitrogen can facilitate nucleophilic substitution. nii.ac.jp

Table 1: Regioselectivity of Electrophilic Substitution on the Indole Core

PositionReactivityRationale
C3 Most reactiveFormation of a stable indoleninium cation, where the positive charge is delocalized by the nitrogen atom. bhu.ac.in
C2 Moderately reactiveOccurs if C3 is blocked. The resulting cation is less stable than the C3-adduct. bhu.ac.in
C6 Least reactiveOccurs if C2 and C3 are blocked. Attack on the benzene portion of the molecule. bhu.ac.in
N1 Reactive (Protonation)The lone pair on the nitrogen atom can be protonated by strong acids. bhu.ac.in

Reactions Involving the 2-Amino Group

The 2-amino group is a key site for derivatization. As a nucleophile, it can readily react with a variety of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various subsequent reactions.

Furthermore, the amino group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases. scielo.br It can also be involved in the formation of heterocyclic rings through multicomponent reactions. rsc.org

Reactions Involving the 4-Hydroxyl Group

The 4-hydroxyl group behaves as a typical phenolic hydroxyl group. Its reactivity includes:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form ethers.

O-Acylation: Reaction with acylating agents to form esters.

Oxidation: The hydroxyl group can be oxidized to a quinone-like structure.

The hydroxyl group's electron-donating nature enhances the reactivity of the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C5 and C3, respectively). The hydroxyl group of alkyl 5/4-hydroxy-3H-benzo[e]indole-4/5-carboxylates can be converted to triflates, which then allows for the introduction of various substituents at that position via cross-coupling reactions. researchgate.net

Oxidative and Reductive Transformations of the 3H-Indole System

The 3H-indole system of this compound is susceptible to both oxidation and reduction.

Oxidative Transformations: Oxidation can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation of 3-alkyl-2-amino-3H-indol-3-ol can lead to the corresponding 3-alkylindole. oup.com A one-pot procedure involving the in-situ formation of ketenimines followed by intramolecular nucleophilic attack and oxidation with O2 can produce 2-amino-3-hydroxy-3H-indoles. acs.orgresearchgate.net The oxidation of the indole 3-position in certain complex indole alkaloids can initiate aza-Prins like cyclizations. researchgate.net

Reductive Transformations: Reduction of the 3H-indole system can also yield different products. For example, reduction of 3-alkyl-2-amino-3H-indol-3-ol with sodium borohydride (B1222165) can produce the corresponding indolin-3-ol. oup.com Reductive amination of aldehydes is a common method for synthesizing amines. researchgate.net

Table 2: Examples of Oxidative and Reductive Reactions

Reaction TypeReagent/ConditionProduct Type
Oxidation O22-Amino-3-hydroxy-3H-indoles acs.orgresearchgate.net
Reduction Sodium borohydrideIndolin-3-ols oup.com
Reductive Amination B(C6F5)3/NaBH4Substituted amines researchgate.net

Intramolecular Rearrangements and Cyclization Reactions

The structure of this compound is amenable to various intramolecular rearrangements and cyclization reactions, often leading to the formation of more complex heterocyclic systems.

For instance, 3H-indol-3-ol derivatives can undergo rearrangement to form oxindoles or pseudoindoxyls depending on the reaction conditions. researchgate.net Acid-catalyzed treatment of 2-aryl-3-alkyl-3H-indol-3-ols can lead to novel bridged benzazocine ring systems. researchgate.net

Cyclization reactions are also prevalent. Intramolecular cyclization of o-allenyl anilines can lead to indoles through an oxidative amino-hydroxylation process. nsf.gov Similarly, base-promoted sequential alkylation/cyclization/isomerization of certain propargyl esters can yield functionalized indoles. chim.it

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively reported in the provided context. However, general principles of physical organic chemistry can be applied to understand the factors influencing reaction rates and equilibria.

For example, in electrophilic substitution reactions, the rate is dependent on the concentration of both the indole and the electrophile, as well as the stability of the intermediate carbocation. The electron-donating amino and hydroxyl groups are expected to increase the reaction rate by stabilizing the transition state leading to the sigma complex.

In nucleophilic substitution reactions, the kinetics would depend on the nature of the leaving group and the nucleophile. For reactions involving the amino and hydroxyl groups, factors such as steric hindrance and the acidity/basicity of the medium would play a crucial role in determining the reaction kinetics.

Further computational and experimental studies would be necessary to establish detailed kinetic and thermodynamic profiles for the various transformations of this compound.

Exploration of 2 Amino 3h Indol 4 Ol As a Synthon for Complex Molecular Architectures

Incorporation into Polycyclic and Heterocyclic Frameworks

The dual functionality of the 2-amino and 4-hydroxyl groups, combined with the reactivity of the indole (B1671886) ring system, makes 2-Amino-3H-indol-4-ol an ideal starting point for synthesizing fused ring systems. The electron-donating nature of both substituents enhances the nucleophilicity of the indole core, facilitating its participation in a variety of cyclization and annulation reactions.

The 4-hydroxyindole (B18505) moiety itself is a versatile precursor. Research has shown that 4-hydroxyindoles can undergo reactions to form more complex structures, such as the synthesis of 4-hydroxyindole fused isocoumarins. nih.gov In one instance, the use of 4-hydroxyindole as a reactant enabled the selective synthesis of seven-membered fused indoles in moderate to good yields. rsc.org

The presence of the 2-amino group provides a key handle for building additional heterocyclic rings. 2-Aminoindoles are known to be highly reactive dienophiles in inverse electron-demand Diels-Alder (IEDDA) reactions with 1,3,5-triazines, leading to the efficient formation of pyrimido[4,5-b]indoles, which are aza-carboline analogues. sci-hub.se This reactivity provides a direct pathway to fuse a pyrimidine (B1678525) ring onto the indole scaffold. Furthermore, 2-aminoindoles are key components in one-pot heteroannulative syntheses of α-carbolines, reacting with alkynones generated in situ to form the fused pyridine (B92270) ring. thieme-connect.com

The combination of these reactive sites allows for the strategic construction of polyheterocyclic compounds that are otherwise difficult to access. For example, a plausible pathway could involve an initial reaction at the 2-amino position to form a fused pyrimidine, followed by a subsequent cyclization involving the 4-hydroxyl group to create an additional fused ring.

Table 1: Examples of Polycyclic and Heterocyclic Frameworks from Related Indole Synthons

Starting SynthonReagents/ConditionsResulting FrameworkReference
4-HydroxyindoleArylglyoxals, malononitrile4-Hydroxyindole fused isocoumarins nih.gov
4-HydroxyindoleSubstituted 2-hydroxychalconesSeven-membered fused indoles rsc.org
2-Aminoindole1,3,5-TriazinesPyrimido[4,5-b]indoles sci-hub.se
2-AminoindoleAcid chlorides, terminal alkynesα-Carbolines (Pyrido[2,3-b]indoles) thieme-connect.com

Scaffold Diversity Generation through Chemical Modifications

Diversity-oriented synthesis aims to generate libraries of structurally varied molecules from a common core. The this compound scaffold is exceptionally well-suited for this approach due to its distinct and chemically addressable functional groups.

The 2-amino group serves as a primary point for diversification. It can undergo a wide range of transformations, including acylation, sulfonylation, and reductive amination, to introduce various side chains. d-nb.info This amino group can also act as a key nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to construct new heterocyclic rings, a common strategy in medicinal chemistry. nih.gov

The 4-hydroxyl group offers a secondary vector for modification. It can be converted into ethers through Williamson ether synthesis or other alkylation methods, introducing a range of alkyl or aryl substituents. google.com This hydroxyl group can also participate in cyclization reactions or act as a directing group for reactions on the benzene (B151609) portion of the indole ring. Studies on related 2-amino-3-hydroxy-indoles have shown that protection or modification of either the hydroxyl or amino group can be detrimental to certain biological activities, underscoring the importance of precise derivatization for generating functional diversity. nih.gov

Cascade reactions initiated from a common precursor can yield a wide array of complex and diverse heterocyclic structures. For instance, the reaction of indigo, a related di-indolyl compound, with various electrophiles leads to a remarkable diversity of polyheterocyclic products through one-pot cascade processes. researchgate.net A similar strategy applied to this compound, using different electrophiles to trigger unique cascade pathways, could rapidly generate a library of novel molecular scaffolds.

Table 2: Potential Chemical Modifications for Scaffold Diversity Generation

Functional GroupReaction TypePotential ReagentsResulting Moiety
2-Amino GroupAcylationAcid chlorides, Anhydrides2-Amidoindole
2-Amino GroupSulfonylationSulfonyl chlorides2-Sulfonamidoindole
2-Amino GroupReductive AminationAldehydes/Ketones, NaBH₄2-(N-alkylamino)indole
2-Amino GroupCyclocondensation1,3-DicarbonylsFused pyrimidinone/diazepine ring
4-Hydroxyl GroupEtherification (Alkylation)Alkyl halides, NaH4-Alkoxyindole
4-Hydroxyl GroupEsterificationAcid chlorides, Pyridine4-Indolyl ester
Indole N-HN-AlkylationAlkyl halides, Base1-Alkyl-2-amino-4-hydroxyindole

Mechanistic Insights into Complex Cascade Reactions

Cascade reactions involving this compound are governed by the interplay of its functional groups and the reaction conditions, leading to the formation of complex products in a single operation. Understanding the underlying mechanisms is crucial for controlling reaction outcomes and designing new synthetic pathways.

A hypothetical cascade could be initiated by the reaction of this compound with an electrophilic partner, such as an α,β-unsaturated ketone. The mechanism would likely begin with a Michael addition, where the electron-rich indole, activated by both the amino and hydroxyl groups, attacks the β-position of the enone. The indole C3 position is a common nucleophilic site, but reaction at C7 could also be possible depending on the steric and electronic environment.

Following the initial C-C bond formation, several pathways can be envisioned. The intermediate enolate could undergo an intramolecular cyclization by attacking an electrophilic site within the molecule. Alternatively, the 2-amino group could act as an intramolecular nucleophile, attacking the ketone carbonyl to form a fused dihydropyrazine (B8608421) or related heterocyclic ring. This step is analogous to the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones from indole-2-ylmethyl acetates and α-amino acids, which proceeds through a Michael addition followed by intramolecular cyclization. nih.gov

More complex mechanisms, such as those involving hydride shifts or rearrangements, are also plausible under acidic or thermal conditions. For instance, cascade reactions involving a nih.govresearchgate.net-hydride shift followed by spirocyclization are known for indole substrates, enabling the construction of intricate spirocyclic frameworks. nih.gov In another example, the acid-catalyzed isomerization of 4-aminobenzofurans to 4-hydroxyindoles proceeds through a ring-opening of the furan (B31954) to generate a carbocation, which then undergoes ring-closure to form the more stable indole system. thieme-connect.com A similar ring-opening/closing cascade could be designed for derivatives of this compound, leading to novel skeletal rearrangements and the generation of unexpected and unique molecular architectures.

Table 3: Key Mechanistic Steps in Related Indole Cascade Reactions

Mechanistic StepDescriptionPrecedent SystemReference
Michael AdditionNucleophilic attack of an electron-rich indole onto an α,β-unsaturated system.Indole-2-ylmethyl acetates reacting with Michael acceptors. nih.gov
Intramolecular CyclizationAn internal nucleophile (e.g., N-H, O-H) attacks an internal electrophile (e.g., carbonyl, imine).Reductive cyclization of o-nitrobenzyl cyanides to form indoles. nih.gov
nih.govresearchgate.net-Hydride ShiftTransfer of a hydride from one position of a molecule to another, often triggering cyclization.Synthesis of spiro-tetrahydroquinolines from indole-containing substrates. nih.gov
Ring-Opening/ClosingIsomerization where one heterocyclic ring opens to an intermediate which then re-closes to form a different ring system.Conversion of 4-aminobenzofurans to 4-hydroxyindoles in acid. thieme-connect.com
IEDDA Reaction[4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile.Reaction of 2-aminoindoles with 1,3,5-triazines. sci-hub.se

Potential Applications and Future Research Directions in Materials Science and Catalysis

Ligand Design for Coordination Chemistry

The structure of 2-Amino-3H-indol-4-ol is inherently suited for acting as a ligand in coordination chemistry. Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. mdpi.com This molecule possesses multiple potential donor sites, making it a candidate for forming stable complexes with a variety of transition metals. mdpi.compreprints.org

The primary coordination sites include the nitrogen atom of the indole (B1671886) ring, the nitrogen of the exocyclic amino group, and the oxygen of the hydroxyl group. acs.orgresearchgate.netresearchgate.net This multi-dentate character allows the molecule to bind to a metal ion at multiple points, a phenomenon known as chelation, which typically results in more stable complexes compared to those formed by monodentate ligands. The coordination behavior of indole derivatives has attracted considerable attention, with numerous studies reporting their use as ligands. mdpi.compreprints.org For instance, indole-based Schiff base ligands have been synthesized and complexed with Ni(II), Zn(II), and Cd(II), demonstrating the versatility of the indole scaffold in forming stable metal complexes. nih.gov Similarly, amino acids with hydroxyl groups, such as threonine, can coordinate with copper(II) ions using the nitrogen and hydroxyl oxygen atoms. acs.org The combination of amino and hydroxyl groups on the this compound scaffold suggests it could act as a bidentate or even tridentate ligand, opening avenues for creating novel coordination compounds with tailored electronic and steric properties. tandfonline.com

Potential Donor AtomFunctional GroupCoordination RolePotential Interaction
Indole NitrogenIndole Ring (-NH-)N-donorForms σ-bond with metal center
Amino NitrogenAmino Group (-NH₂)N-donorActs as a Lewis base to coordinate with metal ions
Hydroxyl OxygenHydroxyl Group (-OH)O-donorCan coordinate in its neutral form or as a deprotonated alkoxide

Role in Organic Electronic Materials and Optoelectronic Devices

Indole and its derivatives are recognized for their excellent photophysical properties and are increasingly explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells. nih.govresearchgate.netnumberanalytics.com The indole nucleus is an electron-rich aromatic system, and the addition of electron-donating groups like amino and hydroxyl substituents can further enhance these properties.

These functional groups tend to raise the energy level of the Highest Occupied Molecular Orbital (HOMO), which is a crucial parameter for materials used in the hole-transporting layer (HTL) of optoelectronic devices. nih.govacs.org A well-matched HOMO level between the HTL and the adjacent layers facilitates efficient injection and transport of positive charge carriers (holes). nih.govacs.org Several studies have demonstrated that indole-based molecules, such as those based on indolo[3,2-b]indole, can serve as highly effective hole-transporting materials, in some cases leading to perovskite solar cells with high efficiency and photovoltages. nih.govrsc.orgrsc.org The design of molecules incorporating fluorene (B118485) and indole has also yielded materials with high thermal stability and appropriate HOMO levels for use as hole-transport materials in OLEDs. researchgate.net The structure of this compound, with its electron-donating substituents, makes it a promising candidate for investigation as a component in such organic electronic systems. acs.org

Catalytic Applications and Organocatalysis

The indole scaffold is a cornerstone in the field of catalysis, particularly in asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions. sioc-journal.cnnih.govcaltech.edu The functionalization of indoles is a major focus, as chiral indole derivatives are vital frameworks in many pharmaceutically active agents. nih.govbohrium.com

The this compound molecule has features that suggest potential in several catalytic contexts:

As an Organocatalyst: The amino group, particularly if part of a chiral structure derived from an amino acid, could participate in catalysis in a manner similar to proline and its derivatives, which are highly successful organocatalysts. oup.com

As a Nucleophile: The indole ring is nucleophilic, especially at the C3 position, and readily participates in reactions like the Friedel-Crafts alkylation. caltech.edubohrium.com This reaction is a powerful tool for forming new carbon-carbon bonds.

As a Ligand in Metal Catalysis: As discussed in section 7.1, coordination complexes formed with this compound could themselves be catalytically active. The properties of the metal catalyst can be finely tuned by the electronic and steric nature of the surrounding ligand. Heterogeneous catalysts, such as Fe₃O₄ magnetic nanoparticles, have been shown to be effective for the synthesis of various indole derivatives, highlighting the broad interest in indole-related catalysis. samipubco.comechemcom.comnanochemres.org

Reaction TypeRole of IndoleCatalyst TypeSignificance
Friedel-Crafts AlkylationNucleophileChiral Phosphoric Acid, Metal ComplexesCreates chiral C-C bonds at the indole C3 or C2 position. bohrium.comacs.org
[3+2] CyclizationNucleophile/SubstrateChiral Phosphoric AcidConstructs complex, multi-ring systems like pyrrolo[1,2-a]indoles. acs.org
Cascade ReactionsSubstrateImidazolidinone OrganocatalystAllows for the rapid synthesis of complex alkaloid skeletons. oup.com
Fischer Indole SynthesisProductHeterogeneous (e.g., Kaolin, Montmorillonite K10)A classic method for synthesizing the indole ring itself. samipubco.comechemcom.com

Development of Novel Sensor Technologies

The inherent photophysical properties of the indole ring make it an excellent platform for the development of fluorescent and colorimetric sensors. researchgate.netrsc.org The fluorescence of an indole derivative can be sensitive to its local environment, and this property can be harnessed to detect a wide variety of analytes, including metal ions and biological molecules. researchgate.netrsc.orgnih.gov

The this compound structure is well-suited for sensor design. The amino and hydroxyl groups can act as binding sites for specific analytes. rsc.org Upon binding, a change in the electronic structure of the molecule can occur, leading to a measurable change in its fluorescence or color. For example, numerous indole-based chemosensors have been designed to selectively detect metal ions like Hg²⁺, Fe²⁺, Fe³⁺, and Zn²⁺. nih.govcornell.edumdpi.com The binding of the metal ion to heteroatoms in the indole derivative causes a "turn-off" or "turn-on" of the fluorescence signal. cornell.edu

Beyond fluorescent sensing, indole derivatives are also used in electrochemical sensors. nih.govrsc.org The redox activity of the molecule can be exploited to detect analytes through techniques like cyclic voltammetry. nih.gov Sensors based on modified electrodes have been developed for the sensitive detection of indole and its metabolites in biological samples like plasma. nih.govresearchgate.net The hydroxyl group on the this compound scaffold could be particularly relevant for electrochemical applications due to its redox activity.

Surface Chemistry and Adsorption Phenomena

The study of how molecules interact with and adsorb onto surfaces is critical for applications ranging from corrosion inhibition to the fabrication of molecular electronics. Indole derivatives have been investigated for their ability to form protective layers on metal surfaces. africaresearchconnects.commdpi.comscilit.com

The this compound molecule could interact with a surface in several ways:

π-Stacking: The flat, aromatic indole ring can interact with surfaces through π-π stacking or with metal d-orbitals.

Hydrogen Bonding: The -NH group of the indole ring and the exocyclic amino and hydroxyl groups are capable of forming strong hydrogen bonds with suitable surfaces or with adjacent adsorbed molecules.

Covalent/Coordinate Bonding: The nitrogen and oxygen atoms can act as Lewis bases, donating lone pairs of electrons to form coordinate bonds with metal surfaces. researchgate.net

This combination of interactions suggests that this compound could be a candidate for forming self-assembled monolayers (SAMs) on various substrates. Such organized molecular layers are used to precisely control the chemical and physical properties of surfaces. Studies have shown that indole derivatives can act as effective mixed-type corrosion inhibitors for steel in acidic environments by adsorbing onto the metal surface and creating a protective barrier. mdpi.com The adsorption process is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. africaresearchconnects.comresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the indole core in 2-Amino-3H-indol-4-ol derivatives?

  • Methodological Answer : The indole ring is typically synthesized via cyclization reactions, such as the Cadogan-Sundberg or Fischer indole synthesis. For amino-substituted derivatives, post-functionalization is often required. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen protection in PEG-400/DMF solvent systems has been used to introduce triazole moieties to indole scaffolds, achieving moderate yields (30%) after purification via column chromatography . Key parameters include temperature control (room temperature to 60°C), solvent polarity, and reaction time (12–48 hours).

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, 1H^1H NMR signals at δ 8.62 (s, 1H, indole NH) and δ 6.60 (dd, J=8.5HzJ = 8.5 \, \text{Hz}, aromatic H) confirm substitution patterns, while HRMS (e.g., m/z 335.1512 [M+H]+^+) verifies molecular weight . LC-QTOF and GC-MS analyses further corroborate purity, with retention times (e.g., 6.376 min) matched against reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar indole derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. To address this:

  • Compare spectra across multiple solvents (e.g., DMSO-d6 vs. CDCl3) .
  • Use tandem MS/MS to differentiate fragmentation pathways. For example, 4-HO-MET exhibits a base peak at m/z 220.1 (C13_{13}H18_{18}N2_2O+^+) under EI-MS, distinct from other indole analogs .
  • Validate computational models (e.g., density functional theory) against experimental data .

Q. What role do substituents play in modulating the biological activity of this compound analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • Aminoethyl groups enhance receptor binding affinity, as seen in 3-[2-(ethyl(methyl)amino)ethyl]-1H-indol-4-ol (4-HO-MET), which interacts with serotonin receptors due to its basic side chain .
  • Hydroxyl groups at the 4-position increase antioxidant potential, as demonstrated in ischemia treatment studies .
  • Docking simulations (e.g., AutoDock Vina) quantify binding energies to targets like cyclooxygenase-2 (COX-2), guiding rational design .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • LogP calculations : Use ChemAxon or MarvinSuite to estimate lipophilicity, critical for blood-brain barrier penetration in neuroactive analogs .
  • pKa prediction : Tools like ACD/Labs predict ionization states (e.g., indole NH pKa ~17), informing solubility adjustments .
  • Molecular dynamics (MD) : GROMACS simulations model stability in aqueous phases, correlating with experimental thermogravimetric data .

Critical Considerations

  • Contradictions in Evidence : BenchChem-reported yields (e.g., 30% ) may conflict with academic studies; always cross-validate with peer-reviewed protocols.
  • Ethical Compliance : Compounds like 4-HO-MET are not FDA-approved and require strict non-human research adherence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.